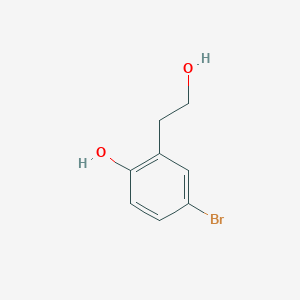

4-Bromo-2-(2-hydroxyethyl)phenol

Vue d'ensemble

Description

4-Bromo-2-(2-hydroxyethyl)phenol is an organic compound with the molecular formula C8H9BrO2 It is a brominated phenol derivative, characterized by the presence of a bromine atom at the fourth position and a hydroxyethyl group at the second position of the phenol ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Bromo-2-(2-hydroxyethyl)phenol involves the bromination of 2-(2-hydroxyethyl)phenol. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired brominated product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-2-(2-hydroxyethyl)phenol undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The bromine atom can be reduced to form the corresponding phenol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Oxidation: 4-Bromo-2-(2-carboxyethyl)phenol

Reduction: 2-(2-Hydroxyethyl)phenol

Substitution: 4-Amino-2-(2-hydroxyethyl)phenol or 4-Alkyl-2-(2-hydroxyethyl)phenol.

Applications De Recherche Scientifique

Pharmaceutical Applications

The compound exhibits notable antimicrobial and antioxidant properties, making it a candidate for various drug formulations. Research indicates that it can interact with biomolecules, suggesting potential therapeutic roles in medicinal chemistry. Specifically, studies have shown that 4-Bromo-2-(2-hydroxyethyl)phenol can engage in hydrogen bonding, influencing its biological interactions.

Case Study: Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound against several bacterial strains. Results indicated a significant reduction in bacterial growth, demonstrating its potential as an antimicrobial agent suitable for pharmaceutical applications.

Agricultural Applications

In agriculture, this compound may serve as an insecticide or acaricide intermediate. Its derivatives have been investigated for their effectiveness in pest control, particularly against agricultural pests. The compound's ability to act as a precursor for more complex insecticidal agents enhances its utility in agrochemical formulations .

Case Study: Insecticidal Properties

Research has shown that derivatives of this compound exhibit insecticidal activity against common agricultural pests. Field trials demonstrated effective pest management when applied as part of integrated pest control strategies .

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex compounds through nucleophilic aromatic substitution reactions. The presence of the bromine atom allows for the introduction of various nucleophiles, leading to diverse substituted products.

Comparative Analysis Table

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Bromo-2-(1-hydroxyethyl)phenol | Hydroxyethyl group on phenolic ring | Different substitution pattern affects reactivity |

| 4-Bromo-2-methylphenol | Methyl group instead of hydroxyethyl | Varying biological activity |

| Bis[2-bromo-4-(2-hydroxyethyl)phenol] | Two bromine substituents | Higher halogen content influences reactivity |

| 4-Bromo-2-(1-methoxyethyl)phenol | Methoxy group instead of hydroxyethyl | Altered solubility and reactivity |

Mécanisme D'action

The mechanism of action of 4-Bromo-2-(2-hydroxyethyl)phenol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific receptors. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Bromo-4-(2-hydroxyethyl)phenol

- 4-Chloro-2-(2-hydroxyethyl)phenol

- 4-Bromo-2-(2-methoxyethyl)phenol

Uniqueness

4-Bromo-2-(2-hydroxyethyl)phenol is unique due to the specific positioning of the bromine atom and the hydroxyethyl group, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .

Activité Biologique

4-Bromo-2-(2-hydroxyethyl)phenol (CAS No. 198277-06-4) is a brominated phenolic compound that has garnered attention for its biological activity, particularly in antimicrobial and potential anticancer applications. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₉BrO₂

- Structural Features : The compound features a bromine atom at the para position and a hydroxyethyl group at the ortho position relative to the hydroxyl group on the phenolic ring. This unique structure contributes to its reactivity and biological interactions.

Antimicrobial Properties

This compound has been studied for its antimicrobial potential. Research indicates that it exhibits notable activity against various bacterial strains, particularly Gram-positive bacteria.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 62.5 μg/mL |

| Enterococcus faecalis | 125 μg/mL |

| Escherichia coli | 125 μg/mL |

| Klebsiella pneumoniae | 15.6 μg/mL |

These results suggest that the compound possesses bactericidal properties, inhibiting protein synthesis pathways and disrupting nucleic acid production, which are critical for bacterial growth and survival .

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal activity, outperforming standard antifungal agents like fluconazole in certain assays. For instance, it demonstrated an MIC of 62.5 μg/mL against specific fungal strains, indicating its potential as an antifungal agent .

The mechanism of action of this compound is not fully elucidated; however, it is believed to involve:

- Hydrogen Bond Formation : The presence of hydroxyl groups allows for hydrogen bonding with biological macromolecules such as proteins and nucleic acids.

- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular processes, thereby affecting microbial metabolism and growth.

- Disruption of Membrane Integrity : The hydrophobic nature of the compound could disrupt microbial cell membranes, leading to cell lysis.

Synthesis and Applications

This compound serves as a precursor in the synthesis of biologically active compounds, including hydroxytyrosol, which is known for its antioxidant properties. The synthesis typically involves bromination reactions followed by hydroxyethylation processes .

Case Study: Antibiofilm Activity

Recent studies have highlighted the compound's ability to combat biofilm formation in pathogenic bacteria such as MRSA. The minimum biofilm inhibitory concentration (MBIC) values indicate significant antibiofilm activity:

| Microbial Strain | MBIC |

|---|---|

| MRSA | 62.216–124.432 μg/mL |

| Staphylococcus epidermidis | 31.108–62.216 μg/mL |

This suggests that this compound could be a valuable agent in preventing biofilm-related infections .

Propriétés

IUPAC Name |

4-bromo-2-(2-hydroxyethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c9-7-1-2-8(11)6(5-7)3-4-10/h1-2,5,10-11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICVPANHDBWIBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80617135 | |

| Record name | 4-Bromo-2-(2-hydroxyethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198277-06-4 | |

| Record name | 4-Bromo-2-(2-hydroxyethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.